molecular formula C10H11N3O B1428768 4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline CAS No. 452098-28-1

4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline

Cat. No.: B1428768
CAS No.: 452098-28-1
M. Wt: 189.21 g/mol
InChI Key: CVFMPFRLYWOSCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline is an organic compound with the molecular formula C10H11N3O . This aniline derivative is characterized by a molecular structure featuring a 5-methyl-1H-pyrazole ring linked via an oxygen bridge to an aniline group, as represented by the SMILES notation CC1=CC(=NN1)OC2=CC=C(C=C2)N . This specific architecture, combining an electron-rich aniline with a pyrazole heterocycle, makes it a valuable intermediate in medicinal chemistry and drug discovery research. Its structure suggests potential for developing novel small molecules, particularly as a building block for kinase inhibitors or other biologically active compounds where the pyrazole-oxygen-aniline scaffold can contribute to key pharmacophore properties. The primary value of this compound lies in its use as a key synthetic precursor for research and development purposes. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can employ this chemical in cross-coupling reactions, amide bond formations, and other synthetic transformations to create libraries of more complex molecules for biological screening. Handling should be conducted by qualified professionals in a controlled laboratory setting, adhering to all relevant safety protocols. For specific handling and storage information, researchers should consult the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-6-10(13-12-7)14-9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFMPFRLYWOSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452098-28-1
Record name 4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline typically involves the reaction of 5-methyl-1H-pyrazole with 4-fluoronitrobenzene under basic conditions to form the corresponding nitro compound. This intermediate is then reduced to yield the desired aniline derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-[(5-Methyl-1H-pyrazol-3-yl)oxy]aniline can undergo various chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group in intermediates can be reduced to form the aniline.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon or reagents like sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the aniline derivative.

    Substitution: Formation of halogenated or nitrated products.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that derivatives of pyrazole, including 4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline, exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The mechanism often involves disrupting cellular processes or inhibiting essential enzymes.

Anti-inflammatory Properties
Some pyrazole derivatives are recognized for their anti-inflammatory effects. The presence of the aniline group may enhance these properties, making this compound a candidate for developing new anti-inflammatory drugs .

Anticancer Potential
The pyrazole moiety is often associated with anticancer activity. Compounds structurally related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results in inducing apoptosis in tumor cells . For example, derivatives have shown significant inhibition rates against colorectal carcinoma cells.

Material Science Applications

Organic Electronics
The unique electronic properties of compounds containing pyrazole and aniline groups make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to modify the electronic properties through structural variations allows for tailored performance in these devices.

Buffering Agents
this compound has been identified as a non-ionic organic buffering agent used in biological applications, particularly in cell culture media where maintaining pH is crucial . This property enhances its utility in biochemical research.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions where the aniline component reacts with a suitable pyrazole derivative. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Study Focus Findings
Prabhakar et al. (2024)Antimicrobial activityDemonstrated efficacy against E. coli and S. aureus with varying degrees of inhibition across synthesized derivatives .
Zampieri et al. (2008)Antifungal activityEvaluated a series of pyrazole derivatives, finding significant antifungal effects linked to structural features .
Recent Advances in Pyrazole Research (2020)Synthesis and applicationsHighlighted the versatility of pyrazole compounds in drug development and materials science .

Mechanism of Action

The mechanism of action of 4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations: Chloro vs. Methyl Groups

Compound : 4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)aniline (CAS 1020707-02-1)

  • Key Difference : Chlorine substituent at the pyrazole 5-position instead of methyl.
  • Impact :
    • Molecular Weight : 207.66 g/mol (vs. ~193.22 g/mol for the target compound) .
    • Electronic Effects : Chlorine’s electron-withdrawing nature may reduce electron density on the pyrazole ring, altering reactivity and intermolecular interactions (e.g., halogen bonding) .
    • Lipophilicity : Higher logP (2.99) compared to the methyl-substituted analog, suggesting increased membrane permeability .

Linkage Modifications: Direct Carbon vs. Oxygen Bridges

Compound : 2-(5-Methyl-1H-pyrazol-3-yl)aniline (14a)

  • Key Difference : Direct C–C bond between pyrazole and aniline, lacking the oxygen bridge.
  • Impact :
    • Solubility : The absence of the polar oxygen linker may reduce aqueous solubility.
    • Conformational Flexibility : The rigid C–C bond restricts rotational freedom compared to the flexible ether linkage in the target compound .

Heterocycle Replacement: Isoxazole vs. Pyrazole

Compound : 4-(5-Phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (6d)

  • Key Difference : Isoxazole ring replaces pyrazole, with an additional pyridinemethyl group.
  • Impact: Hydrogen Bonding: Isoxazole’s electronegative oxygen atom enhances hydrogen-bond acceptor capacity compared to pyrazole’s N–H donor .

Comparative Yields and Efficiency

  • Analogous Compounds : Yields for structurally related compounds range from 49% (6d) to 72% (12d, 12e) .
  • Challenges : Steric hindrance from substituents (e.g., methyl or chloro groups) may reduce reaction efficiency.

Physicochemical Properties

Property 4-[(5-Methyl-1H-pyrazol-3-yl)oxy]aniline 4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)aniline 2-(5-Methyl-1H-pyrazol-3-yl)aniline (14a)
Molecular Formula C₁₀H₁₁N₃O C₁₀H₁₀ClN₃ C₁₀H₁₁N₃
Molecular Weight (g/mol) ~193.22 207.66 173.22
logP (Predicted) ~2.5 2.99 ~2.8
Hydrogen-Bond Donors 2 (NH₂, N–H) 1 (NH₂) 2 (NH₂, N–H)

Biological Activity

4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline is a compound that belongs to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential based on available research findings.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer properties. For instance, studies have shown that various pyrazole compounds can inhibit key enzymes involved in tumor growth, such as cyclin-dependent kinases (CDK). One study reported an analog with an IC50 value of 0.98 µM against CDK2, demonstrating significant antiproliferative activity against cancer cell lines like MCF-7 and B16-F10 .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. A series of studies highlighted the ability of these compounds to stabilize human red blood cell membranes, indicating their potential as anti-inflammatory agents .

Antimicrobial and Antifungal Properties

Pyrazole derivatives have also exhibited antimicrobial and antifungal activities. For example, compounds structurally related to this compound have demonstrated in vitro antipromastigote activity against Leishmania species and significant antifungal effects against various fungal strains. The presence of the pyrazole moiety enhances the ability of these compounds to interact with biological targets in microorganisms.

Structure-Activity Relationship (SAR)

The biological activities of pyrazole derivatives are often influenced by their structural features. The presence of electron-donating groups, such as methoxy or methyl groups, can enhance biological activity by improving binding affinity to target proteins. Molecular docking studies have suggested that the orientation and electronic properties of substituents on the pyrazole ring are critical for their interaction with biological targets .

Case Studies

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAnticancer (CDK2 Inhibition)0.98 ± 0.06
Pyrazole Derivative AAnti-inflammatory (COX Inhibition)Not specified
Pyrazole Derivative BAntifungal (Leishmania spp.)Significant activity

Q & A

Q. What are the common synthetic routes for preparing 4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling between 4-aminophenol derivatives and 5-methyl-1H-pyrazol-3-ol. Key conditions include:
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in SNAr due to their ability to stabilize transition states.
  • Catalysts : Copper(I) iodide or palladium catalysts are critical for cross-coupling reactions to minimize side products .
  • Temperature : Reactions often require heating (80–120°C) for 12–48 hours, with prolonged heating risking decomposition of the pyrazole ring.
    Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing the functional groups and confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 6.5–7.5 ppm (aromatic protons), δ 5.5–6.0 ppm (pyrazole C-H), and δ 2.1–2.5 ppm (methyl group) confirm connectivity .
  • ¹³C NMR : Signals near δ 150–160 ppm indicate the ether linkage (C-O).
  • FT-IR : Bands at ~3300 cm⁻¹ (N-H stretch, aniline), ~1600 cm⁻¹ (C=N pyrazole), and ~1250 cm⁻¹ (C-O-C ether) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation, with molecular ion peaks matching C₁₁H₁₂N₃O .

Q. What are the stability considerations for storing this compound, and what degradation products might form under improper conditions?

  • Methodological Answer :
  • Storage : Protect from light and moisture; store under inert atmosphere (argon) at –20°C to prevent oxidation of the aniline group .
  • Degradation Pathways :
  • Oxidation : Exposure to air can yield quinone derivatives (e.g., 4-[(5-methyl-1H-pyrazol-3-yl)oxy]quinone) .
  • Hydrolysis : Acidic/basic conditions may cleave the ether bond, regenerating 4-aminophenol and 5-methylpyrazole .

Advanced Research Questions

Q. How can SHELX and WinGX programs be utilized to resolve crystallographic data discrepancies in the structural determination of this compound?

  • Methodological Answer :
  • Data Integration : Use SHELX-97 for initial structure solution via direct methods, particularly for handling anisotropic displacement parameters in the pyrazole ring .
  • Refinement : In WinGX, apply restraints to thermal parameters of the methyl group to address disorder common in flexible substituents. Use the "RIGU" command to refine hydrogen-bonding networks .
  • Validation : Check for outliers in the CIF file using PLATON’s ADDSYM to detect missed symmetry elements that may explain data contradictions .

Q. What hydrogen bonding patterns are observed in the crystal structure of this compound, and how do they influence its supramolecular assembly?

  • Methodological Answer :
  • Patterns : The aniline N-H group forms N–H⋯O hydrogen bonds with the pyrazole oxygen (d ≈ 2.8 Å, θ ≈ 160°), creating 1D chains. Additional C–H⋯π interactions between methyl groups and adjacent aromatic rings stabilize 3D frameworks .
  • Graph Set Analysis : The primary motif is R₂²(16) for N–H⋯O bonds, with secondary C(6) chains from C–H⋯O interactions. These patterns guide the design of co-crystals for enhanced solubility .

Q. How do electronic effects of substituents on the pyrazole ring affect the compound's reactivity in nucleophilic aromatic substitution reactions?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) : Substituents like nitro or cyano at the pyrazole 4-position increase electrophilicity at the ether oxygen, accelerating SNAr with aryl halides (e.g., 4-fluoro-3-nitrobenzoate) .
  • Electron-Donating Groups (EDGs) : Methyl groups (as in the target compound) reduce reactivity, necessitating harsher conditions (e.g., Cu catalysis at 120°C) .
  • DFT Calculations : Use Mulliken charges to predict reactive sites; the pyrazole C3 position often shows higher electron density, favoring electrophilic attacks .

Q. What methodologies are employed to analyze data contradictions arising from polymorphic forms of this compound in X-ray diffraction studies?

  • Methodological Answer :
  • Polymorph Screening : Conduct slurry experiments in 10+ solvents (e.g., acetonitrile, toluene) to isolate different crystal forms .
  • DSC/TGA : Identify thermal events (e.g., endotherms at 180°C) correlating with phase transitions or desolvation.
  • Hirshfeld Surface Analysis : Compare fingerprint plots to quantify differences in intermolecular interactions (e.g., π-stacking vs. H-bonding dominance) between polymorphs .

Data Contradiction Analysis

  • Case Study : Discrepancies in reported melting points (e.g., 178°C vs. 185°C) may arise from polymorphic forms or impurities. Validate via PXRD and HPLC (C18 column, acetonitrile/water gradient) to assess crystallinity and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline
Reactant of Route 2
Reactant of Route 2
4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.